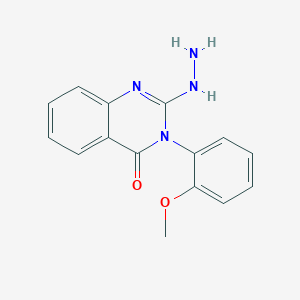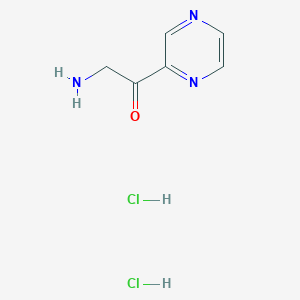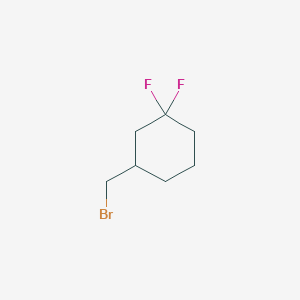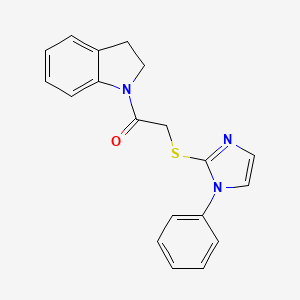![molecular formula C21H27N3O3 B2509932 N-[(1-méthyl-4,5,6,7-tétrahydro-1H-indazol-3-yl)méthyl]-2-[(2,2-diméthyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acétamide CAS No. 1448030-93-0](/img/structure/B2509932.png)
N-[(1-méthyl-4,5,6,7-tétrahydro-1H-indazol-3-yl)méthyl]-2-[(2,2-diméthyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a complex organic compound that features a benzofuran and an indazole moiety
Applications De Recherche Scientifique
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide has several applications in scientific research:
-
Medicinal Chemistry
- The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
- Studies focus on its anti-inflammatory, anti-cancer, and antimicrobial properties.
-
Materials Science
- The compound’s structural properties make it a candidate for use in organic electronics and photonics.
- Research explores its potential as a component in organic light-emitting diodes (OLEDs) and solar cells.
-
Biological Research
- The compound is used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and indazole intermediates, followed by their coupling through an acetamide linkage.
-
Preparation of Benzofuran Intermediate
Starting Material: 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Reaction: The benzofuran intermediate is synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
-
Preparation of Indazole Intermediate
Starting Material: 1-methyl-4,5,6,7-tetrahydro-1H-indazole.
Reaction: The indazole intermediate is prepared through a series of reactions, including nitration, reduction, and cyclization.
-
Coupling Reaction
Reagents: The benzofuran and indazole intermediates are coupled using an acylating agent, such as acetic anhydride, in the presence of a base like triethylamine.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- Reduction reactions can target the carbonyl group in the acetamide linkage, converting it to an amine.
Reagents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the benzofuran ring.
Reagents: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzofuran derivatives.
Mécanisme D'action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may bind to enzymes or receptors, altering their activity.
- Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
-
Pathways Involved
- The
Propriétés
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2)11-14-7-6-10-18(20(14)27-21)26-13-19(25)22-12-16-15-8-4-5-9-17(15)24(3)23-16/h6-7,10H,4-5,8-9,11-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCZKNLEXTQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C4=C3CCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE](/img/structure/B2509854.png)



![2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide](/img/structure/B2509858.png)
![1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2509861.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2509862.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2509864.png)
![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2509869.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)

